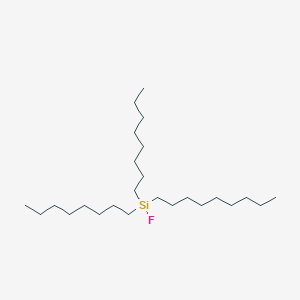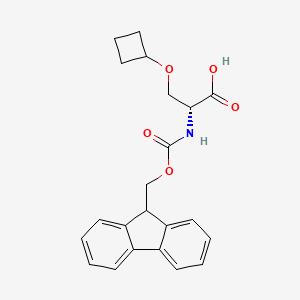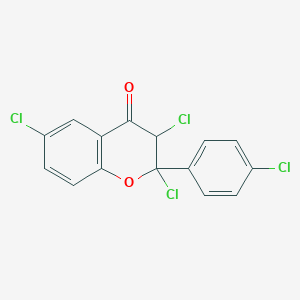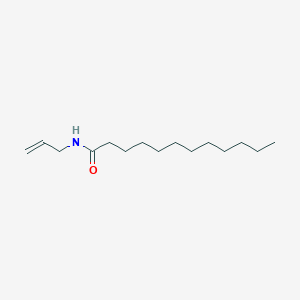
N-2-Propen-1-yldodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Propen-1-yldodecanamide is an organic compound with the molecular formula C15H29NO It is a derivative of dodecanamide, where the hydrogen atom on the nitrogen is replaced by a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Propen-1-yldodecanamide typically involves the reaction of dodecanamide with propenyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amide nitrogen.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-2-Propen-1-yldodecanamide undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted amides.
Aplicaciones Científicas De Investigación
N-2-Propen-1-yldodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-2-Propen-1-yldodecanamide involves its interaction with specific molecular targets. The propenyl group can undergo electrophilic addition reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-2-Propen-1-ylhexanamide
- N-2-Propen-1-yloctanamide
- N-2-Propen-1-yldecanamide
Uniqueness
N-2-Propen-1-yldodecanamide is unique due to its longer carbon chain, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to its shorter-chain analogs, potentially enhancing its interaction with lipid membranes and hydrophobic environments.
Propiedades
Fórmula molecular |
C15H29NO |
|---|---|
Peso molecular |
239.40 g/mol |
Nombre IUPAC |
N-prop-2-enyldodecanamide |
InChI |
InChI=1S/C15H29NO/c1-3-5-6-7-8-9-10-11-12-13-15(17)16-14-4-2/h4H,2-3,5-14H2,1H3,(H,16,17) |
Clave InChI |
QETSRTWWFUBYGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


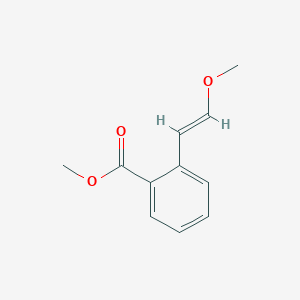
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
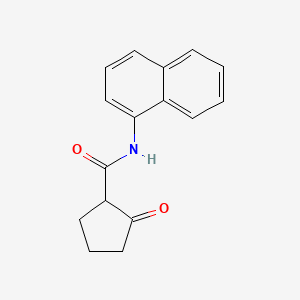
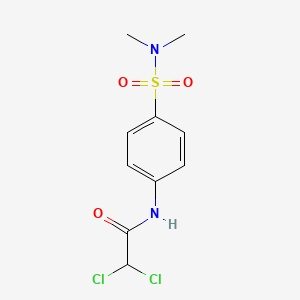
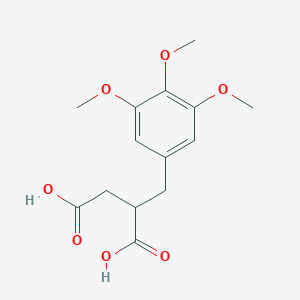
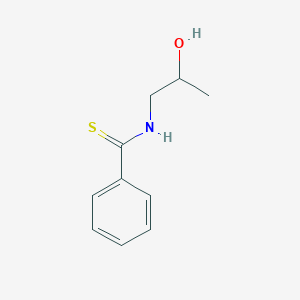
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
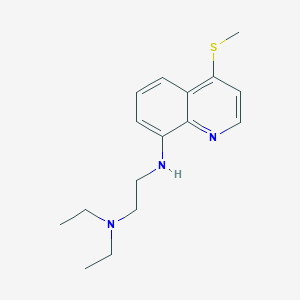
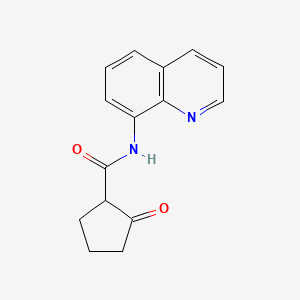
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
